molecular formula C28H32N2O2 B2773519 2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole CAS No. 615280-93-8

2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole

Cat. No.: B2773519
CAS No.: 615280-93-8
M. Wt: 428.576
InChI Key: SXETYYYHJMPVEG-UHFFFAOYSA-N
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Description

2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole is a complex organic compound characterized by its unique structure, which includes a benzimidazole core substituted with tert-butyl and p-tolyloxy groups

Properties

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-[3-(4-methylphenoxy)propyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O2/c1-21-10-14-23(15-11-21)31-19-7-18-30-26-9-6-5-8-25(26)29-27(30)20-32-24-16-12-22(13-17-24)28(2,3)4/h5-6,8-17H,7,18-20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXETYYYHJMPVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Substitution Reactions: The tert-butyl and p-tolyloxy groups are introduced through nucleophilic substitution reactions. For instance, the tert-butyl group can be added using tert-butyl chloride in the presence of a base like potassium carbonate.

    Ether Formation: The phenoxy and tolyloxy groups are introduced via etherification reactions, typically using phenol derivatives and alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the phenoxy groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the benzimidazole core, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where halogenated derivatives can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, phenol derivatives, and bases like potassium carbonate or sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce various reduced forms of the benzimidazole core.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The synthesis typically involves multi-step processes, including the formation of the benzimidazole core and subsequent substitution reactions to introduce the phenoxy and propyl groups.

General Synthetic Route:

  • Formation of Benzimidazole Core : The initial step involves the condensation of o-phenylenediamine with appropriate carboxylic acids or their derivatives.
  • Substitution Reactions : The introduction of tert-butyl and p-tolyloxy groups can be achieved through nucleophilic aromatic substitution or etherification reactions.

Anti-inflammatory Activity

Research indicates that benzimidazole derivatives exhibit significant anti-inflammatory properties. The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

  • Case Study : A study demonstrated that similar benzimidazole compounds showed IC50 values ranging from 0.72 μM to 1.33 μM against COX-II, indicating potential as anti-inflammatory agents .

Anticancer Properties

Benzimidazole derivatives have also been explored for their anticancer activities. The structural modifications in compounds like 2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole enhance their efficacy against various cancer cell lines.

  • Case Study : In vitro studies have shown that certain benzimidazole derivatives induce apoptosis in cancer cells, suggesting a mechanism involving cell cycle arrest and programmed cell death .
Activity TypeIC50 Value (μM)Reference
COX-II Inhibition0.72 - 1.33
Anticancer ActivityVaries by Cell Line

Mechanism of Action

The mechanism by which 2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to active sites, inhibiting or modulating the activity of these targets. The tert-butyl and p-tolyloxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazole: Lacks the p-tolyloxy group, which may affect its reactivity and biological activity.

    1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole: Lacks the tert-butyl group, potentially altering its chemical properties and applications.

    2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(methoxy)propyl)-1H-benzo[d]imidazole: Substitutes the p-tolyloxy group with a methoxy group, which could influence its reactivity and biological interactions.

Uniqueness

The unique combination of tert-butyl and p-tolyloxy groups in 2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole provides it with distinct chemical and biological properties. These substitutions can enhance its stability, reactivity, and specificity in various applications, making it a valuable compound for research and industrial use.

Biological Activity

The compound 2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole is a benzimidazole derivative that has garnered attention for its potential biological activities, including antiproliferative, antibacterial, and antifungal properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C28H32N2O2
  • Molecular Weight : 428.57 g/mol
  • CAS Number : 615280-95-0
  • Physical State : Predicted boiling point of 610.2 ± 55.0 °C .

Biological Activity Overview

Recent studies have explored the biological activity of benzimidazole derivatives, including the compound . These studies focus on various aspects such as cytotoxicity against cancer cell lines, antibacterial efficacy, and antifungal activity.

Antiproliferative Activity

A study reported that certain benzimidazole derivatives exhibited significant antiproliferative effects against cancer cell lines, particularly the MDA-MB-231 breast cancer cell line. The compound 2g , a closely related derivative, showed an IC50 value of 16.38 µM, indicating strong anticancer potential. The mechanism of action is thought to involve apoptosis through mitochondrial disruption and caspase activation .

CompoundCell LineIC50 (µM)
2gMDA-MB-23116.38
2dMDA-MB-23129.39
OtherVarious62.30–100

Antibacterial Activity

The antibacterial properties of the compound have been evaluated against several strains, including Streptococcus faecalis and Staphylococcus aureus, with minimal inhibitory concentration (MIC) values reported at 8 µg/mL and 4 µg/mL respectively. The compound demonstrated superior efficacy compared to standard antibiotics like amikacin .

Bacterial StrainMIC (µg/mL)
Streptococcus faecalis8
Staphylococcus aureus4
MRSA4

Antifungal Activity

In terms of antifungal activity, the compound exhibited moderate effectiveness against Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL for both strains. This suggests that structural modifications in benzimidazole derivatives can enhance antifungal properties .

Fungal StrainMIC (µg/mL)
Candida albicans64
Aspergillus niger64

The biological activity of benzimidazole derivatives is often attributed to their ability to interact with cellular targets involved in proliferation and apoptosis. The strong lipophilicity of these compounds facilitates their penetration through lipid membranes, enhancing their bioactivity. Additionally, the presence of substituents on the benzimidazole ring can modulate their interaction with biological targets, leading to varied pharmacological effects .

Case Studies

  • Anticancer Efficacy : A study demonstrated that compounds similar to 2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole induced apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
  • Antimicrobial Spectrum : Research highlighted the broad-spectrum antimicrobial activity of benzimidazole derivatives, showing effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

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